

Physicochemical Characterization of 1-Adamantane-amide-C7-NH2: A Technical Guide

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Compound of Interest

Compound Name: 1-Adamantane-amide-C7-NH2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of **1-Adamantane-amide-C7-NH2**, a bifunctional molecule incorporating a rigid adamantane core and a flexible primary amine via a C7 amide linker. This document is intended to serve as a foundational resource for researchers in drug discovery and materials science, offering available data, detailed experimental protocols for further characterization, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Data

While specific experimental data for **1-Adamantane-amide-C7-NH2** is not readily available in public databases, the following tables summarize its computed properties and the known properties of the parent adamantane structure and a related amide. This data provides a baseline for understanding the expected characteristics of the target molecule.

Table 1: Computed Physicochemical Properties of 1-Adamantane-amide-C7-NH2

Property	Value	Source
Molecular Formula	C ₁₉ H ₃₄ N ₂ O	PubChem
Molecular Weight	306.5 g/mol	PubChem
IUPAC Name	N-(7-aminoheptyl)-2-(tricyclo[3.3.1.1 ^{3,7}]decan-1-yl)acetamide	PubChem
XLogP3	4.4	PubChem (Computed)
Hydrogen Bond Donor Count	2	PubChem (Computed)
Hydrogen Bond Acceptor Count	3	PubChem (Computed)
Rotatable Bond Count	8	PubChem (Computed)

Table 2: Physicochemical Properties of Adamantane

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₆	Wikipedia
Molar Mass	136.24 g·mol ⁻¹	Wikipedia
Appearance	White crystalline solid	Wikipedia
Melting Point	270 °C (sublimes)	Wikipedia
Solubility in Water	Practically insoluble	Wikipedia
Solubility in Nonpolar Solvents	Readily soluble	Wikipedia

Table 3: General Solubility Characteristics of a Related Compound (Adamantane-1-carboxamide)

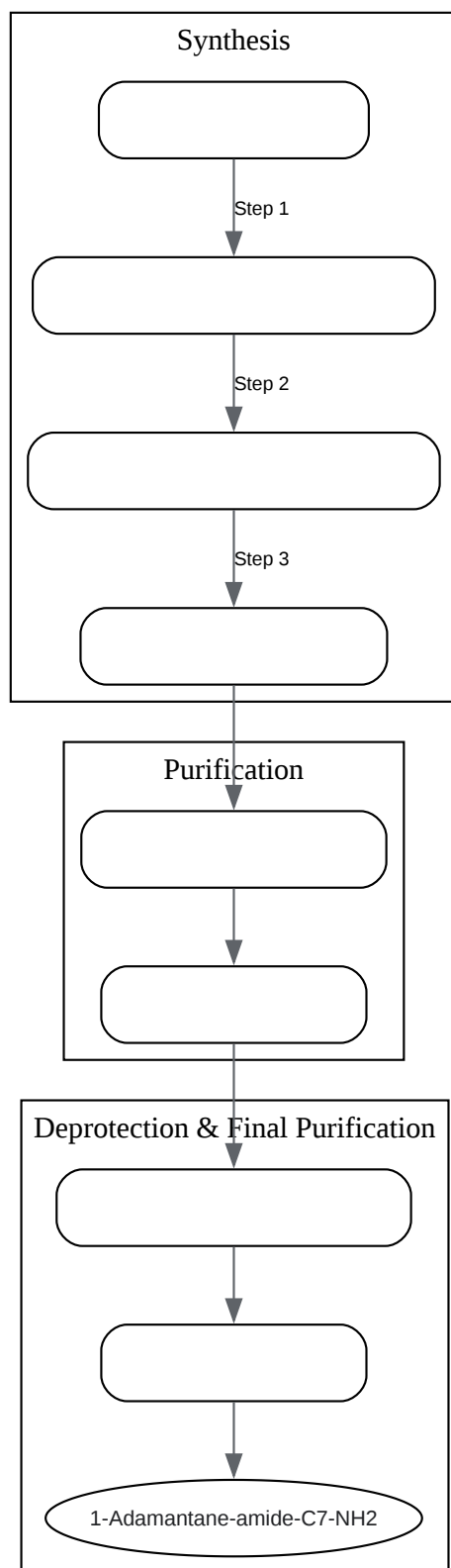
Solvent Type	Solubility	Rationale
Water	Moderately soluble	The amide group allows for hydrogen bonding.[1]
Polar Organic Solvents	Soluble	Favorable interactions with the amide group.[1]
Non-polar Solvents	Insoluble	The polar amide group limits solubility.[1]

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of **1-Adamantane-amide-C7-NH2**.

Synthesis and Purification Workflow

The synthesis of **1-Adamantane-amide-C7-NH2** can be approached by coupling an activated adamantane carboxylic acid derivative with a protected diamine, followed by deprotection.



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A typical synthetic and purification workflow for **1-Adamantane-amide-C7-NH2**.

Melting Point Determination

Objective: To determine the temperature range over which the solid **1-Adamantane-amide-C7-NH2** transitions to a liquid.

Methodology:

- Sample Preparation: A small amount of the dry, crystalline compound is finely ground and packed into a capillary tube to a height of 1-2 mm.[\[2\]](#)[\[3\]](#)
- Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.[\[4\]](#)[\[5\]](#)
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - A rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.[\[5\]](#)
 - The apparatus is allowed to cool.
 - A second determination is performed with a slow heating rate (1-2 °C/min) starting approximately 20 °C below the approximate melting point.[\[3\]](#)[\[6\]](#)
- Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded as the melting point range.[\[2\]](#)[\[6\]](#) A narrow range (e.g., 0.5-1.5 °C) is indicative of high purity.[\[6\]](#)

Solubility Determination

Objective: To quantitatively determine the solubility of **1-Adamantane-amide-C7-NH2** in various solvents.

Methodology (Shake-Flask Method):

- Solvent Selection: A range of solvents of varying polarity will be used (e.g., water, ethanol, dichloromethane, hexane).
- Procedure:

- An excess amount of the solid compound is added to a known volume of the selected solvent in a sealed vial.
- The mixture is agitated (e.g., on a shaker or stirrer) at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).
- The suspension is allowed to settle, and the supernatant is filtered to remove any undissolved solid.
- Quantification:
 - A known volume of the saturated solution is carefully removed.
 - The solvent is evaporated, and the mass of the dissolved solid is determined gravimetrically.
 - Alternatively, the concentration of the solute in the saturated solution can be determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy if the compound has a chromophore).
- Data Expression: Solubility is typically expressed in mg/mL or mol/L.

pKa Determination

Objective: To determine the acid dissociation constant (pKa) of the primary amine group in **1-Adamantane-amide-C7-NH₂**.

Methodology (Potentiometric Titration):

- Sample Preparation: A precise mass of the compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.05 M).
- Apparatus: A calibrated pH meter and a burette are required.
- Procedure:
 - The amine solution is placed in a beaker with a magnetic stirrer.

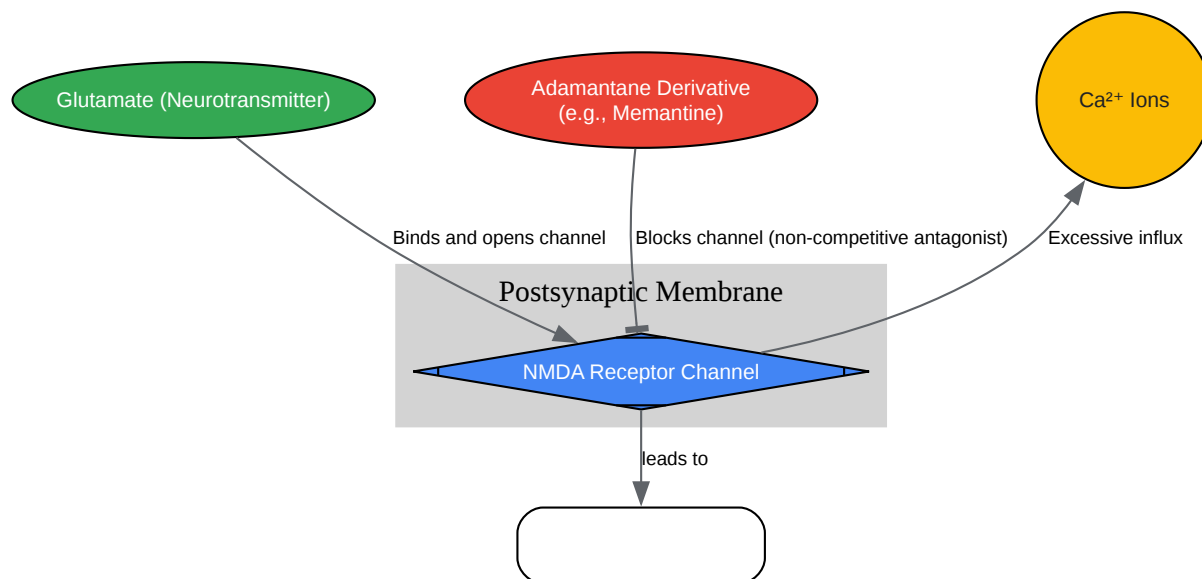
- A standardized solution of a strong acid (e.g., 0.1 M HCl) is slowly added in small, known increments from the burette.^[7]
- The pH of the solution is recorded after each addition of the titrant.
- Data Analysis:
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The pKa is determined from the half-equivalence point, which is the point on the curve where half of the amine has been protonated. At this point, $\text{pH} = \text{pKa}$.

Biological Context and Signaling Pathways

Adamantane derivatives are a cornerstone in modern drug development due to their unique structural and physicochemical properties, which can enhance lipophilicity, improve metabolic stability, and facilitate specific interactions with biological targets.^{[8][9][10]} Two prominent examples are Amantadine, an antiviral agent, and Memantine, a neuroprotective drug.

Potential Signaling Pathway Interaction: NMDA Receptor Antagonism

Given that Memantine, an adamantane derivative, is an NMDA receptor antagonist used to treat Alzheimer's disease, it is plausible that **1-Adamantane-amide-C7-NH2** could be explored for similar neurological applications. The following diagram illustrates the mechanism of action of Memantine as a reference.



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Mechanism of NMDA receptor antagonism by an adamantane derivative.

This pathway highlights how the rigid adamantane cage can physically block the ion channel of the NMDA receptor, preventing excessive calcium influx and subsequent neuronal damage. The C7-NH₂ linker of the title compound could be functionalized to target the molecule to specific neuronal populations or to modulate its pharmacokinetic properties.

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